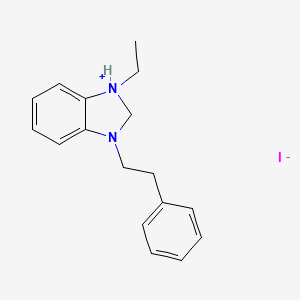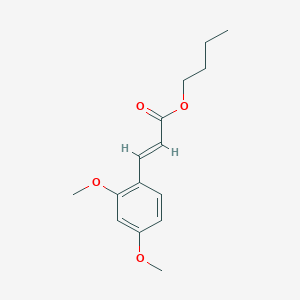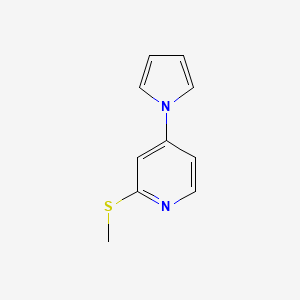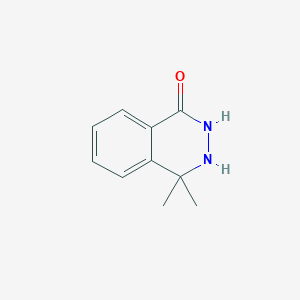
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl group attached to the L-ornithine backbone. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine typically involves multiple steps, starting from L-ornithine. The key steps include:
Protection of the amine group: The amine group of L-ornithine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Introduction of the difluoromethyl group: The difluoromethyl group is introduced using a difluoromethylating reagent such as difluoromethyl bromide (CF~2~Br) under appropriate conditions.
Industrial Production Methods
Industrial production methods for N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine derivative of L-ornithine.
Substitution: Replacement of the difluoromethyl group with other functional groups results in various substituted derivatives of L-ornithine.
Applications De Recherche Scientifique
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways involving ornithine and its derivatives.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. The difluoromethyl group can influence the compound’s reactivity and stability, potentially affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~-(tert-Butoxycarbonyl)-L-ornithine: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
2-(Difluoromethyl)-L-ornithine: Lacks the Boc protecting group, making it more susceptible to reactions at the amine site.
Uniqueness
N~2~-(tert-Butoxycarbonyl)-2-(difluoromethyl)-L-ornithine is unique due to the presence of both the Boc protecting group and the difluoromethyl group. This combination allows for selective reactions and enhanced stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for various research applications.
Propriétés
Numéro CAS |
765937-96-0 |
|---|---|
Formule moléculaire |
C11H20F2N2O4 |
Poids moléculaire |
282.28 g/mol |
Nom IUPAC |
(2S)-5-amino-2-(difluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H20F2N2O4/c1-10(2,3)19-9(18)15-11(7(12)13,8(16)17)5-4-6-14/h7H,4-6,14H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Clé InChI |
QXCUEJMERICJSF-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@](CCCN)(C(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCN)(C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)

![(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid](/img/structure/B12519936.png)



![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)


![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)


![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)
